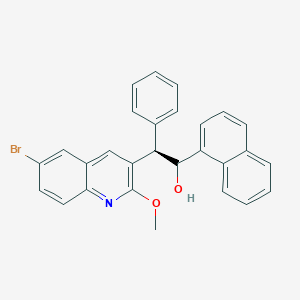

(|AR)-6-Bromo-2-methoxy-|A-1-naphthalenyl-|A-phenyl-3-quinolineethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(|AR)-6-Bromo-2-methoxy-|A-1-naphthalenyl-|A-phenyl-3-quinolineethanol is a useful research compound. Its molecular formula is C28H22BrNO2 and its molecular weight is 484.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (|AR)-6-Bromo-2-methoxy-|A-1-naphthalenyl-|A-phenyl-3-quinolineethanol, also known as (betaR)-6-Bromo-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol, is a synthetic organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C28H22BrNO2

- Molecular Weight : 466.39 g/mol

- CAS Number : 76033866

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of naphthalene and quinoline intermediates.

- Introduction of bromine and methoxy groups.

- Coupling of these intermediates under controlled conditions to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular pathways, leading to altered cell function.

- Microtubule Disruption : Similar compounds have shown the ability to interfere with microtubule polymerization, which is essential for mitosis in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- MCF7 Cell Line : The compound demonstrated IC50 values in the micromolar range, indicating potent activity against breast cancer cells .

Antimicrobial Activity

Preliminary studies suggest that this compound has potential antimicrobial properties, particularly against certain bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Case Studies

- Antiproliferative Effects : A study evaluated the effects of this compound on human cancer cell lines, revealing significant growth inhibition and apoptosis induction in MCF7 cells. The mechanism was linked to microtubule disruption and G2/M phase arrest in the cell cycle .

- Antioxidative Properties : Another investigation assessed the antioxidative capacity of related compounds, highlighting that methoxy and bromo substitutions enhance antioxidant activity, potentially reducing oxidative stress in cells .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism |

|---|---|---|---|

| ( | AR)-6-Bromo-2-methoxy- | A-1-naphthalenyl- | A-phenyl-3-quinolineethanol |

| 6-Bromoquinoline | Moderate | Effective against Gram-positive bacteria | Enzyme inhibition |

| 2-Methoxyquinoline | Low | Moderate | Antioxidant properties |

Applications De Recherche Scientifique

Medicinal Applications

The most prominent application of this compound is in the treatment of mycobacterial diseases, particularly tuberculosis. It has been identified as an effective agent against various strains of Mycobacterium, including M. tuberculosis and M. avium. The compound's mechanism of action involves interference with the bacterial cell wall synthesis and other vital processes within the pathogen .

Case Studies

- Antimycobacterial Activity : Research has demonstrated that stereoisomers of this compound exhibit varying degrees of antimycobacterial activity. The enantiomer (αS, βR)-6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol has been highlighted as particularly potent against M. tuberculosis in vitro .

- Pharmacokinetics : Studies on the pharmacokinetic profile of this compound suggest favorable absorption and distribution characteristics due to its high LogP value, which facilitates cellular uptake. This property is crucial for its effectiveness as a therapeutic agent .

Synthesis and Derivatives

The synthesis of (|AR)-6-Bromo-2-methoxy-|A-1-naphthalenyl-|A-phenyl-3-quinolineethanol typically involves chiral resolution techniques to isolate the active enantiomers from racemic mixtures. Techniques such as chiral chromatography have been employed to enhance yield and purity for medicinal use .

Toxicity and Safety

While the therapeutic potential is significant, safety assessments are critical. The compound is classified for research purposes only and should not be used in pharmaceuticals without thorough testing for toxicity and side effects .

Propriétés

IUPAC Name |

(2R)-2-(6-bromo-2-methoxyquinolin-3-yl)-1-naphthalen-1-yl-2-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22BrNO2/c1-32-28-24(17-20-16-21(29)14-15-25(20)30-28)26(19-9-3-2-4-10-19)27(31)23-13-7-11-18-8-5-6-12-22(18)23/h2-17,26-27,31H,1H3/t26-,27?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFILYYATTXFLA-AVJYQCBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC=CC=C3)C(C4=CC=CC5=CC=CC=C54)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C=C(C=CC2=N1)Br)[C@@H](C3=CC=CC=C3)C(C4=CC=CC5=CC=CC=C54)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.